![molecular formula C21H20N4OS B4079450 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B4079450.png)
2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone
Overview
Description
2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications. This compound is synthesized using a specific method and has been found to have biochemical and physiological effects that have been explored in scientific research.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone is not fully understood, but it has been proposed that the compound acts by inhibiting certain enzymes that are involved in cancer cell growth and proliferation. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone has a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of certain genes that are involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone in lab experiments include its potential as a candidate for the development of new cancer drugs and its ability to induce apoptosis in cancer cells. However, the limitations include the need for further research to fully understand the mechanism of action and potential toxicity to normal cells.
Future Directions
There are several future directions for research on 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone. These include:
1. Further studies to fully understand the mechanism of action and potential toxicity to normal cells.
2. Development of more efficient synthesis methods to increase the yield of the desired compound.
3. Exploration of the potential use of this compound in combination with other anticancer drugs to increase efficacy.
4. Investigation of the potential use of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's.
In conclusion, 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone is a chemical compound that has potential use in various scientific applications, particularly in the field of medicinal chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in scientific research. Further studies are needed to fully understand the potential of this compound in the development of new cancer drugs and in the treatment of other diseases.
Scientific Research Applications
2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anticancer properties and has been explored as a potential candidate for the development of new cancer drugs.
properties
IUPAC Name |
2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-2-3-13-25-17-12-8-7-11-16(17)19-20(25)22-21(24-23-19)27-14-18(26)15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIOAYTZOUVZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenylethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.